2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide - 862809-14-1

2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Catalog Number: EVT-3079732
CAS Number: 862809-14-1
Molecular Formula: C14H10ClN3O4
Molecular Weight: 319.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide

    Compound Description: This compound is a naphtho-furan derivative incorporating a 5-phenyl-1,3,4-oxadiazole moiety. It was synthesized and evaluated for its antimicrobial activity, demonstrating good antibacterial and antifungal properties.

2. 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

    Compound Description: This compound is a 1,3,4-oxadiazole derivative featuring a furan-2-yl group at the 5-position and a phenyl amino group at the 2-position of the oxadiazole ring. The crystal structure of this compound has been reported.

3. N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides

    Compound Description: This series of compounds features a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group at the 5-position and a variety of nitro-substituted heteroaromatic carboxamide groups at the 2-position. These compounds were synthesized and tested for their activity against Mycobacterium tuberculosis, with some showing promising activity.

4. N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

    Compound Description: This series of oxadiazole analogues incorporates a pyridin-2-amine moiety attached to the 2-position of the oxadiazole ring via a methylene bridge. These compounds were synthesized and evaluated for their antiproliferative and antimicrobial activities, exhibiting promising results.

5. N-{[5-(2,4-Dichlorophenyl)-1, 3, 4-oxadiazol- 2-yl] methyl}amine derivatives

    Compound Description: This series features a 2,4-dichlorophenyl group at the 5-position of the 1,3,4-oxadiazole ring and various amine derivatives linked at the 2-position via a methylene bridge. These compounds were synthesized and tested for their in vitro anticancer activity against cervic, liver, and breast cancer cell lines.

6. Bis{N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidato}copper(II)

    Compound Description: This copper(II) complex consists of two ligands featuring a 1,3,4-oxadiazole ring with a 4-methoxyphenyl group at the 5-position. The copper ion is coordinated by four nitrogen atoms from the ligands.

7. N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines

    Compound Description: This series features a 1,3,4-oxadiazole ring with a furan-2-yl group at the 2-position and various substituted phenyl groups at the 5-position, connected by a methanimine linker. These compounds were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis, showing promising results.

8. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

    Compound Description: This compound is a hybrid molecule containing both 1,3,4-thiadiazole and dichloroacetic acid moieties, along with a pyrazoline ring. It was synthesized and studied for its anticancer activity in vitro.

9. 3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

    Compound Description: These two heterocyclic 1,3,4-oxadiazole derivatives differ from each other in the groups attached to the carbon atoms: a methoxyphenyl ring and a benzonitrile group in the first compound and a chlorophenyl ring and an acetamide group in the second compound.

10. N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides

    Compound Description: This series of compounds was designed as potential alkaline phosphatase inhibitors. They feature a benzamide group linked to the 2-position of the oxadiazole ring through a methylene bridge, with various alkylthio substituents at the 5-position. Biological evaluation revealed good to excellent inhibitory activity against alkaline phosphatase.

11. N-{6-aryl-4-[(E)-2-furylmethylene]-1,2,3,4-tetrahydro-3-oxopyridazin-1 -ylcarbonyl}-p-toluenesulfonamides and N-{5-[(E)-1-aroylmethyl-2-(2-furyl)vinyl]-1,3,4-oxadiazol-2-yl} -p-toluenesulfonamides

    Compound Description: These novel p-toluenesulfonamide derivatives incorporate either a tetrahydro-3-oxopyridazine ring or a 1,3,4-oxadiazole ring, both substituted with furan-2-yl moieties. Their synthesis involved reacting (E)-2-aroylmethyl-3-(2-furyl)acrylohydrazides with tosylisocyanate, followed by acid-catalyzed cyclization.

12. N‐[5‐(4‐Substituted)phenyl‐1,3,4‐oxadiazol‐2‐yl]‐2‐(Substituted)‐Acetamides

    Compound Description: This series of acetamide derivatives features a 1,3,4-oxadiazole ring substituted with a (4-substituted)phenyl group at the 5-position and diverse secondary amines attached to the acetamide moiety at the 2-position. These compounds were synthesized and evaluated for their local anesthetic activity, showing significant potential in rabbit corneal reflex and guinea pig wheal derm models.

13. N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

    Compound Description: This series of compounds combines an indole moiety with a 1,3,4-oxadiazole ring substituted with a pyridin-4-yl group at the 5-position. These compounds were synthesized and screened for their antimicrobial and antioxidant activities, showing promising results.

**14. 7-Substituted 6,14-Ethenomorphinane Derivatives: N-{5-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]-1,3,4-oxadiazol-2-yl}arenamines **

    Compound Description: This series of ethenomorphinane derivatives incorporates a 1,3,4-oxadiazol-2-yl moiety linked to the morphinan scaffold. These compounds were synthesized and characterized using various spectroscopic techniques, including HR-MS, FT-IR, and NMR.

15. 2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

    Compound Description: This compound is a benzamide derivative containing a 1,3,4-oxadiazole ring. The crystal structure of its thermodynamically stable crystalline modification has been reported, highlighting its potential use in stable suspension formulations.

16. N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}Acetamide

    Compound Description: This compound features an indole moiety connected to the 2-position of the 1,3,4-oxadiazole ring via a methylene bridge and a sulfanyl linker. This compound was synthesized and analyzed using UV spectroscopy.

17. N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives * Compound Description: This series of pyridine derivatives features a 1,3,4-oxadiazole ring linked to a 3-bromophenyl acetohydrazide moiety through a sulfanyl bridge. They were synthesized and evaluated for their antifungal and antimicrobial activities, showing promising results against specific fungal strains.

    18. methanol[μ-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide-κ2N1,O1:κN2]sodium * Compound Description: This compound is a sodium complex bridged by a Schiff base anion containing a 1,3,4-oxadiazole ring. This structure is stabilized by O—H⋯N hydrogen bonds between methanol and the Schiff base anion.

      19. Tetrakis[μ3-4-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamidato]tetrakis[methanolsodium(I)] * Compound Description: This compound is a tetranuclear complex formed by four sodium ions bridged by four Schiff base anions containing a 1,3,4-oxadiazole ring. The structure is stabilized by O—H⋯N hydrogen bonds between methanol molecules and Schiff base anions.

        20. aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide-κ2N,O]zinc(II) * Compound Description: This zinc(II) complex contains two ligands featuring a 1,3,4-oxadiazole ring with a p-tolyl group at the 5-position. The zinc ion is coordinated by nitrogen and oxygen atoms from the ligands.

          21. (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives * Compound Description: This series of compounds combines an indolizine moiety with a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position. These compounds were synthesized and evaluated for their anticancer and antimicrobial activities, showing promising results.

            22. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate * Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group at the 2-position and a pyridin-4-yl group at the 5-position. The crystal structure reveals a symmetric N⋯H+⋯N unit.

              23. (5‐R‐1,3,4‐Oxadiazol‐2‐yl)furoxans * Compound Description: This class of compounds features a 1,3,4-oxadiazole ring directly linked to a furoxan ring. They were synthesized using a novel one-pot method involving the reaction of 3-methylfuroxan-4-carboxylic acid hydrazide with various carboxylic acids or their chlorides in the presence of POCl3.

                24. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides * Compound Description: This series of compounds features a 1,3,4-oxadiazole ring linked to a 2,3-dihydro-1,4-benzodioxin-6-yl moiety through a sulfanyl acetamide bridge. The 5-position of the oxadiazole ring is substituted with various un/substituted phenyl groups. These compounds were synthesized and evaluated for their antibacterial potential, showing promising results.

                  25. 2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole * Compound Description: This compound is a bi-heterocyclic system featuring a 1,3,4-oxadiazole ring linked to a benzoxazole moiety through a sulfanyl ethyl sulfanyl bridge. This compound was synthesized and evaluated for its antimicrobial, antioxidant, and antitubercular activities.

                    26. 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide * Compound Description: This compound, a potent and selective calcium release-activated calcium (CRAC) channel inhibitor, features a biphenyl group connected to a benzamide moiety. The biphenyl group is substituted with a 4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl group. This compound showed potential as a therapeutic agent for treating inflammatory diseases.

                      27. Substituted N-[(1,3,4-Oxadiazol-2-yl) Methyl] Benzamines * Compound Description: This series of compounds features a benzamine moiety linked to the 2-position of the oxadiazole ring through a methyl bridge. These compounds were synthesized and evaluated for their antiproliferative and antioxidant activities, showing promising results.

                        28. (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) Derivatives * Compound Description: VNI is a potent inhibitor of protozoan CYP51 that cures Chagas disease. This series of VNI derivatives, incorporating a 1,3,4-oxadiazole ring linked to a benzamide moiety, was designed to target fungal infections. These compounds were synthesized, and their antifungal activities were evaluated.

                          29. 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine * Compound Description: This compound is an energetic material precursor featuring a 1,3,4-oxadiazole ring linked to a tetrazole ring through a methylene bridge. It was synthesized and characterized using various techniques, including NMR, IR, DSC, and X-ray crystallography.

                            30. 1-Isonicotinoyl-4-phenylthiosemicarbazide and Crystal Structures of N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride and 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

                              Compound Description: This entry discusses three different compounds. The first, 1-isonicotinoyl-4-phenylthiosemicarbazide, serves as a precursor for the other two compounds. The second compound, N-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride, is a 1,3,4-oxadiazole derivative with a pyridin-4-yl group at the 5-position. The third compound, 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione, is a 1,2,4-triazole derivative. The crystal structures and antioxidant activities of these compounds have been reported.

                            31. (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone

                              Compound Description: This compound incorporates a 1,3,4-oxadiazole ring linked to an indolizine moiety and a fluorophenyl group. It is a potential anti-cancer and antimicrobial agent.

                            32. N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

                              Compound Description: This compound represents a hybrid ring system incorporating a thiazole ring linked to a benzamide moiety, further connected to a 1,3,4-oxadiazole ring through a phenyl linker. This compound showed potential antibacterial activity.

                            Properties

                            CAS Number

                            862809-14-1

                            Product Name

                            2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

                            IUPAC Name

                            2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

                            Molecular Formula

                            C14H10ClN3O4

                            Molecular Weight

                            319.7

                            InChI

                            InChI=1S/C14H10ClN3O4/c15-9-3-5-10(6-4-9)21-8-12(19)16-14-18-17-13(22-14)11-2-1-7-20-11/h1-7H,8H2,(H,16,18,19)

                            InChI Key

                            IPXOJGQVTVARFY-UHFFFAOYSA-N

                            SMILES

                            C1=COC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl

                            Solubility

                            not available

                            Product FAQ

                            Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                            • To receive a quotation, send us an inquiry about the desired product.
                            • The quote will cover pack size options, pricing, and availability details.
                            • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                            • Quotations are valid for 30 days, unless specified otherwise.
                            Q2: What Are the Payment Terms for Ordering Products?
                            • New customers generally require full prepayment.
                            • NET 30 payment terms can be arranged for customers with established credit.
                            • Contact our customer service to set up a credit account for NET 30 terms.
                            • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                            Q3: Which Payment Methods Are Accepted?
                            • Preferred methods include bank transfers (ACH/wire) and credit cards.
                            • Request a proforma invoice for bank transfer details.
                            • For credit card payments, ask sales representatives for a secure payment link.
                            • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                            Q4: How Do I Place and Confirm an Order?
                            • Orders are confirmed upon receiving official order requests.
                            • Provide full prepayment or submit purchase orders for credit account customers.
                            • Send purchase orders to sales@EVITACHEM.com.
                            • A confirmation email with estimated shipping date follows processing.
                            Q5: What's the Shipping and Delivery Process Like?
                            • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                            • You can use your FedEx account; specify this on the purchase order or inform customer service.
                            • Customers are responsible for customs duties and taxes on international shipments.
                            Q6: How Can I Get Assistance During the Ordering Process?
                            • Reach out to our customer service representatives at sales@EVITACHEM.com.
                            • For ongoing order updates or questions, continue using the same email.
                            • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                            Quick Inquiry

                             Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.